![molecular formula C12H12BNO3 B582092 [4-(2-氨基苯氧基)苯基]硼酸 CAS No. 957103-98-9](/img/structure/B582092.png)

[4-(2-氨基苯氧基)苯基]硼酸

描述

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the addition of organometallic reagents to boranes . The Suzuki-Miyaura coupling reaction is a common method used to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst .

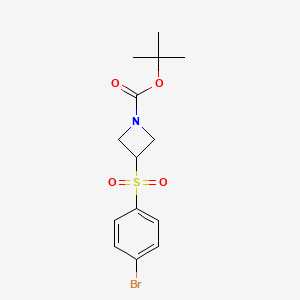

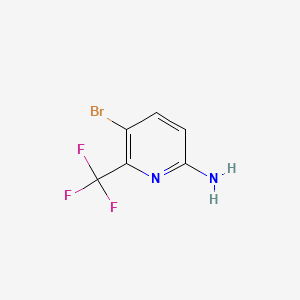

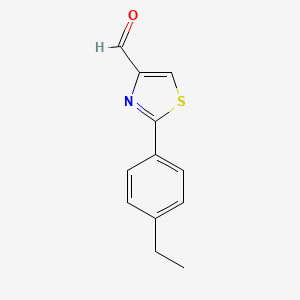

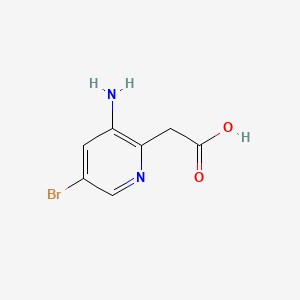

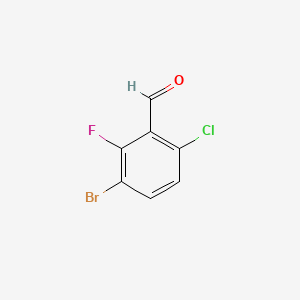

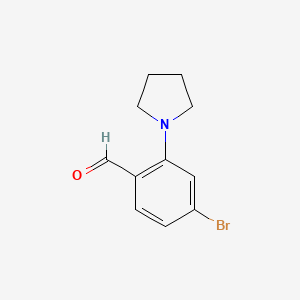

Molecular Structure Analysis

The molecular structure of “[4-(2-Aminophenoxy)phenyl]boronic acid” consists of a boron atom connected to an oxygen atom and a phenyl ring, which is further connected to another phenyl ring through an oxygen atom . The second phenyl ring has an amino group attached .

Chemical Reactions Analysis

Boronic acids, including “[4-(2-Aminophenoxy)phenyl]boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming reactions .

Physical and Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines . They are stable and easy to handle, making them attractive synthetic intermediates .

科学研究应用

有机化学和工业化学

- 硼酸及其衍生物,如[4-(2-氨基苯氧基)苯基]硼酸,在各种应用中被用作合成中间体和构建块,如传感、蛋白质操纵、治疗、生物标记和分离。它们的结构允许引入氨基膦酸基团,这可以为这些领域的应用提供新的机会 (Zhang et al., 2017)。

制药和生物医学研究

- 从酞菁前体衍生的硼酸酯,可以包括类似于[4-(2-氨基苯氧基)苯基]硼酸的化合物,已被探索其在各种生物医学应用中的潜力。这些化合物表现出高稳定性,并且可以在空气中操作,使它们在新型药物和生物活性分子的开发中非常有用 (Özçelik & Gül, 2012)。

材料科学和纳米技术

- 经过苯硼酸修饰的纳米颗粒,可以使用与[4-(2-氨基苯氧基)苯基]硼酸相关的化合物合成,已显示出作为潜在抗病毒治疗剂的前景。这些纳米颗粒具有独特的性质,使它们适用于生物和生物医学应用,包括可能阻止HCV等病毒的入侵 (Khanal et al., 2013)。

催化和绿色化学

- 类似于[4-(2-氨基苯氧基)苯基]硼酸的硼酸衍生物在催化过程中受到关注。例如,V2O5@TiO2催化的硼酸转化为酚是一种环保的协议,利用像过氧化氢这样的良性氧化剂。这种方法在转化各种天然和生物活性分子方面具有广泛的应用 (Upadhyay et al., 2021)。

生物有机化学

- 含氨基酚N,O-配体的硼酸配合物,与[4-(2-氨基苯氧基)苯基]硼酸相关,已用于非共价蛋白质荧光标记。这些配合物显著增强了配体的荧光,并增加了其与蛋白质的亲和力,使它们成为生物共轭和蛋白质标记研究中有价值的工具 (Martínez-Aguirre等,2021)。

有机合成

- 像[4-(2-氨基苯氧基)苯基]硼酸这样的化合物被用于各种有机合成反应。例如,它们参与了由Co-卟啉复合物催化的芳基硼酸的氧化羟基化反应,在蓝光照射下,代表了一种环保的氧化过程 (Atia & Kimura, 2020)。

安全和危害

未来方向

Boronic acid-based compounds have inspired the exploration of novel chemistries to fuel emergent sciences . They have been used in various applications, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery is a promising future direction .

作用机制

Target of Action

Boronic acids are known to interact with amino acid residues that can donate a pair of electrons to the boron, including serine, histidine, and lysine .

Mode of Action

The mode of action of [4-(2-Aminophenoxy)phenyl]boronic acid involves the formation of reversible covalent bonds with 1,2- and 1,3-diols . This interaction mimics certain biological processes, such as protein-substrate interactions .

Biochemical Pathways

Boronic acids are known to participate in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

Boronic acids are generally considered to be relatively stable, readily prepared, and environmentally benign .

Result of Action

Boronic acids are known to bind to diol and polyol motifs, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .

Action Environment

Boronic acids are generally considered to be environmentally benign .

生化分析

Biochemical Properties

[4-(2-Aminophenoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes, including proteases and kinases, by forming reversible covalent bonds with active site serine or threonine residues. These interactions can lead to the inhibition of enzyme activity, making [4-(2-Aminophenoxy)phenyl]boronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of [4-(2-Aminophenoxy)phenyl]boronic acid on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, [4-(2-Aminophenoxy)phenyl]boronic acid has been shown to modulate the activity of signaling proteins such as kinases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, [4-(2-Aminophenoxy)phenyl]boronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, [4-(2-Aminophenoxy)phenyl]boronic acid can influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional or translational machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(2-Aminophenoxy)phenyl]boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that [4-(2-Aminophenoxy)phenyl]boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression.

Dosage Effects in Animal Models

The effects of [4-(2-Aminophenoxy)phenyl]boronic acid in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, [4-(2-Aminophenoxy)phenyl]boronic acid can induce toxic effects, including cellular damage and organ dysfunction. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

[4-(2-Aminophenoxy)phenyl]boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. Additionally, [4-(2-Aminophenoxy)phenyl]boronic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, [4-(2-Aminophenoxy)phenyl]boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and subsequently distributed to various cellular compartments. The localization and accumulation of [4-(2-Aminophenoxy)phenyl]boronic acid can influence its activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of [4-(2-Aminophenoxy)phenyl]boronic acid is critical for its activity and function. This compound can be targeted to specific compartments or organelles through the presence of targeting signals or post-translational modifications. For example, [4-(2-Aminophenoxy)phenyl]boronic acid can be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes .

属性

IUPAC Name |

[4-(2-aminophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8,15-16H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEZAQBUIMTLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274083 | |

| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957103-98-9 | |

| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957103-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

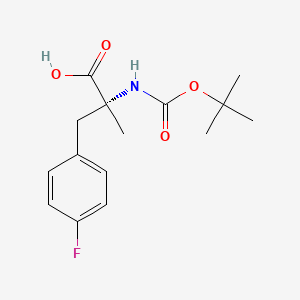

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)